- A process for preparing ranolazine, China, , ,

Cas no 95635-55-5 (Ranolazine)

Ranolazine is een anti-angineus middel dat voornamelijk wordt gebruikt voor de behandeling van chronische angina pectoris. Het werkt door het remmen van de late natriumstroom in cardiomyocyten, wat leidt tot een vermindering van de calciumoverbelasting en een verbeterde myocardiale efficiëntie. In tegenstelling tot traditionele bètablokkers of calciumantagonisten, heeft ranolazine geen significant effect op de hartslag of bloeddruk, waardoor het bijzonder geschikt is voor patiënten met bradycardie of hypotensie. Het middel wordt vaak als aanvullende therapie voorgeschreven wanneer andere behandelingen onvoldoende effectief zijn. Ranolazine vertoont een gunstig veiligheidsprofiel met beperkte bijwerkingen, zoals duizeligheid of constipatie, en is compatibel met diverse cardiovasculaire medicijnen.

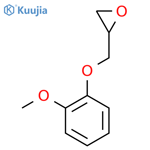

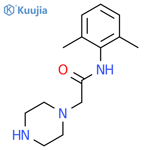

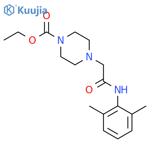

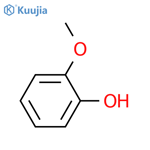

Ranolazine structure

Productnaam:Ranolazine

Ranolazine Chemische en fysische eigenschappen

Naam en identificatie

-

- Ranolazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide

- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide

- Ranolazine(Ranexa)

- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...

- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (100 mg)

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- [14C]-Ranolazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]

- CVT 303

- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide

- Ranexa

- Renexa

- RS 43285-003

- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide

- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide

- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (Ranexa)

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide

- C24H33N3O4

- DSSTox_RID_80743

- DSSTox_CID_25196

- DSSTox_GSID_45196

- (-)-Ranolazine

- Ran4

- Latixa

- RAN D

- N-(2,6-DIMETH

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)

- (±)-Ranolazine

- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide

- HMS3369I08

- RANOLAZINE [EMA EPAR]

- Z68563450

- Ranexa (TN)

- C01EB18

- HSDB 7924

- RS-43285-003

- HMS2230C19

- DTXCID1025196

- (+-)-Ranolazine

- HMS3884I10

- NSC-759100

- BD164322

- Tox21_110258

- AB00698532_18

- NSC782305

- BRD-A97674275-001-01-9

- NSC 759100

- HMS2090L09

- BRD-A97674275-001-11-8

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE

- CHEMBL1404

- DB00243

- EN300-122384

- Lopac0_001062

- Pharmakon1600-01505366

- AB00698532-11

- BCP04190

- NCGC00015897-08

- SPECTRUM1505366

- (RS)-ranolazine

- CCG-205139

- HMS3715K06

- D05700

- MLS002154149

- RANOLAZINE (MART.)

- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide

- NCGC00015897-02

- GTPL7291

- BRD-A97674275-001-10-0

- racemic ranolazine

- RANOLAZINE (USP-RS)

- CAS-95635-55-5

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-

- HY-B0280

- A6IEZ5M406

- AC-1673

- RANOLAZINE [INN]

- ASPRUZYO

- Ranolazine [USAN:INN:BAN]

- Ranolazine [USAN]

- NSC-782305

- 1080496-58-7

- AB00698532-13

- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- PB21724

- Q907104

- UNII-A6IEZ5M406

- NCGC00015897-03

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-

- SB13209

- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE

- AKOS015889500

- RS43285

- NCGC00015897-06

- SBI-0051032.P002

- ranolazinum

- AB00698532_17

- 142387-99-3

- KEG-1295

- HMS2093D21

- s1799

- SDCCGSBI-0051032.P003

- AB00698532_16

- SR-01000076216-8

- Ranolazine (Ranexa)?

- (+/-)-Ranolazine

- BSPBio_002276

- BCP0726000090

- Tox21_110258_1

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-

- RANOLAZINE [MART.]

- CHEBI:87690

- DTXSID3045196

- KS-1244

- SMR000857382

- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- AB00698532-14

- CHEBI:87681

- NSC759100

- 95635-55-5

- HMS1922F16

- SW197620-4

- BRD-A97674275-300-03-1

- NCGC00095177-01

- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- HMS3655M12

- Ranolazina

- SR-01000076216

- CVT-303

- NCGC00015897-04

- AB00698532-15

- NCGC00095177-03

- N-(2,6-Dimethylphenyl)-4-

- Ranolazine (USAN/INN)

- MFCD00864690

- BCP9000558

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine

- RANOLAZINE [USP-RS]

- ASPRUZYO SPRINKLE

- RANOLAZINE [VANDF]

- SR-01000076216-5

- HMS2098K06

- Ranolazine- Bio-X

- SCHEMBL124665

- RANOLAZINE [MI]

- NCGC00015897-05

- NS00002495

- renolazine

- BDBM50173335

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)

- NCGC00095177-02

- RANOLAZINE [ORANGE BOOK]

- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine

- NCGC00015897-22

- RANOLAZINE [WHO-DD]

- rac-ranolazine

- BRD-A97674275-001-04-3

-

- MDL: MFCD00864690

- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)

- InChI-sleutel: XKLMZUWKNUAPSZ-UHFFFAOYSA-N

- LACHT: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Berekende eigenschappen

- Exacte massa: 427.247107g/mol

- Oppervlakte lading: 0

- XLogP3: 2.7

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 6

- Aantal draaibare bindingen: 9

- Monoisotopische massa: 427.247107g/mol

- Monoisotopische massa: 427.247107g/mol

- Topologisch pooloppervlak: 74.3Ų

- Zware atoomtelling: 31

- Complexiteit: 531

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

- Kleur/vorm: Powder

- Smeltpunt: 119-1200C

- Kookpunt: 624.1°C at 760 mmHg

- PSA: 74.27000

- LogboekP: 2.25680

Ranolazine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H332-H335

- Waarschuwingsverklaring: P261-P280-P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII

- RTECS:TK7845360

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ranolazine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103291-1g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 1g |

$11.0 | 2025-02-22 | |

| TRC | R122500-500mg |

Ranolazine |

95635-55-5 | 500mg |

$ 454.00 | 2023-09-06 | ||

| Key Organics Ltd | KS-1244-10MG |

Ranolazine |

95635-55-5 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Ambeed | A103291-100g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 100g |

$315.0 | 2025-02-22 | |

| Ambeed | A103291-5g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 5g |

$26.0 | 2025-02-22 | |

| Ambeed | A103291-10g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 10g |

$32.0 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |

Ranolazine |

95635-55-5 | 10g |

¥416.0 | 2021-09-08 | ||

| abcr | AB439887-25g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 25g |

€213.00 | 2025-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |

Ranolazine |

95635-55-5 | 100g |

¥3336.0 | 2021-09-08 | ||

| abcr | AB439887-5 g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 5g |

€112.00 | 2023-04-22 |

Ranolazine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referentie

- Synthesis of anti-angina drug Ranolazine, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux

Referentie

- Method for preparation of ranolazine, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

Referentie

- A process for the preparation of ranolazine, India, , ,

Productiemethode 5

Reactievoorwaarden

1.1 2 h, reflux

Referentie

- Synthesis of Ranolazine, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C

Referentie

- Preparation of ranolazine with high purity, China, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Solvents: Methanol ; 5 h, 60 °C

Referentie

- Method for preparing ranolazine, China, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C

Referentie

- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine, Tetrahedron Letters, 2013, 54(48), 6455-6459

Productiemethode 9

Reactievoorwaarden

1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux

Referentie

- Process for preparation of ranolazine, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt

Referentie

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Productiemethode 11

Reactievoorwaarden

1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux

Referentie

- Improved synthesis method of ranolazine as antianginal drugs, China, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C

Referentie

- Improved process for the total synthesis of Ranolazine, India, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C

Referentie

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux

Referentie

- A process for the preparation of ranolazine and intermediates thereof, India, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Solvents: Methanol ; 3 h, reflux

Referentie

- Synthesis of ranolazine, China, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referentie

- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine), Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

Referentie

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

Referentie

- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine, Green Chemistry, 2013, 15(3), 756-767

Productiemethode 19

Reactievoorwaarden

1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

Referentie

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,

Productiemethode 20

Reactievoorwaarden

1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C

Referentie

- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

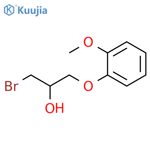

Ranolazine Raw materials

- 2-Chloro-2',6'-dimethylacetanilide

- Guaiacol

- 2-(2-Methoxyphenoxy)methyloxirane

- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-

- Ranolazine Impurity 4

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

- Ranolazine dihydrochloride

- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate

Ranolazine Preparation Products

Ranolazine Gerelateerde literatuur

-

Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955

-

Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547

-

3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150

-

Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868

-

Jonas Verhellen Chem. Sci. 2022 13 7526

95635-55-5 (Ranolazine) Gerelateerde producten

- 6108-05-0(Lidocaine hydrochloride hydrate)

- 107-91-5(2-Cyanoacetamide)

- 62-44-2(Phenacetin)

- 127-19-5(N,N-Dimethylacetamide)

- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)

- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)

- 142387-99-3(Ranolazine)

- 755711-09-2(Desmethoxy Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:95635-55-5)Ranolazine

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:95635-55-5)Ranolazine

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):284.0